molecular formula C14H11N3O4 B144241 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate CAS No. 148757-94-2

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

Cat. No. B144241
M. Wt: 285.25 g/mol
InChI Key: LINZYZMEBMKKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, which can be relevant to understanding the broader class of compounds that "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate" belongs to. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can involve several steps, including palladium-catalyzed cross-coupling reactions and ring-forming reactions . For example, the synthesis of 2,6-di(quinolin-8-yl)pyridines was achieved through such methods, which could be analogous to the synthesis of the compound . Additionally, the synthesis of pyrrolo[3,2-f]quinoline cytotoxins from 2-methoxy-4-nitroaniline involves a multi-step process that includes a Skraup synthesis of the quinoline intermediate . These methods could potentially be adapted for the synthesis of "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate".

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using techniques such as X-ray crystallography and NMR spectroscopy . The X-ray crystal structures provide detailed information about the arrangement of atoms within the molecule, while NMR shifts can give insights into the electronic environment of the protons in the molecule . These techniques could be used to analyze the molecular structure of "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate".

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including coordination with metal cations to form complexes . The study of N,N-Di(pyridin-2-yl)quinolin-6-amine showed its ability to form complexes with several metal ions, which was analyzed using fluorescence and UV-vis spectroscopy . This suggests that "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate" may also have the potential to engage in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structure. For instance, the stability of metal complexes with quinoline ligands can be significant, as seen with cobalt complexes of pyrrolo[3,2-f]quinoline, which showed substantial hypoxic cell selectivity . The catalyst-free synthesis of substituted carbamates from hetaryl ureas and alcohols indicates that quinoline derivatives can be modified to enhance their properties, such as increasing yield or introducing various functional groups . These findings could inform the analysis of the physical and chemical properties of "2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate".

Scientific Research Applications

Antiplasmodial and Antifungal Activity

Research has shown that compounds related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate exhibit moderate micromolar potency against malaria-causing Plasmodium falciparum and antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Anticancer Properties

Compounds similar to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate have been found to demonstrate potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).

Chemical Synthesis and Conjugation

Efficient synthesis of heterobifunctional coupling agents, closely related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate, has been developed for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

Development of Radiotracers

Some quinolines, akin to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate, have been used to develop new classes of radiotracers for imaging GABAA receptors, aiding in the study of neurological conditions (Moran et al., 2012).

Antibacterial and Antimicrobial Applications

Research on compounds structurally related to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate has revealed good antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).

Antitubercular Agents

Derivatives of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate have been found effective as antitubercular agents against Mycobacterium tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZYZMEBMKKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

CAS RN

148757-94-2
Record name 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148757-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate was synthesized according to the following procedure. Acetonitrile (500 ml, Baker analyzed HPLC grade) was distilled to azeotropically remove any water present. The first 50 ml of acetonitrile was discarded. 6-Aminoquinoline (1.5 g, 10 mmol, Aldrich Chemical Co.) was dissolved in 50 ml of acetonitrile and placed in an addition funnel. Di(N-succinimidyl) carbonate (DSC; 3 g., 12 mmol, Fluka Chemical Co.) was dissolved in 100 ml. of acetonitrile and heated to reflux with stirring. The aminoquinolino solution was added dropwise to the refluxing solution over a period of about 30 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

Citations

For This Compound
3
Citations
A Gornischeff, A Kruve, R Rebane - Journal of Chromatography A, 2020 - Elsevier
Quantification of analysis results for the suspect and non-targeted screening is essential for obtaining meaningful insight from the measurements. Ionization efficiency predictions is a …
Number of citations: 3 www.sciencedirect.com
A GORNISCHEFF - core.ac.uk
Liquid chromatography electrospray ionization (tandem) mass spectrometry (LC/ESI/MS/MS) in combination with derivatization has been a versatile and powerful tool for analyzing …
Number of citations: 0 core.ac.uk
CS Foden - 2019 - discovery.ucl.ac.uk
The universally conserved assignment of amino acids to the genetic code is cognate with the role of peptides predating all life on Earth. Catalytically competent and small oligopeptides …
Number of citations: 2 discovery.ucl.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.